molecular formula C9H13NO2 B1626428 (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone CAS No. 357426-83-6

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

Cat. No.: B1626428
CAS No.: 357426-83-6
M. Wt: 167.2 g/mol
InChI Key: URQNYEMNBPCVPF-QMMMGPOBSA-N
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Description

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms This specific compound is characterized by the presence of an isopropyl group and a propadienyl group attached to the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and carbonyl compounds.

    Cyclization: The key step involves the cyclization of the amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved using various cyclization agents and catalysts under controlled conditions.

    Functional Group Introduction: The isopropyl and propadienyl groups are introduced through subsequent reactions, such as alkylation and alkenylation, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires efficient and cost-effective processes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone has several scientific research applications:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, such as inhibiting bacterial protein synthesis in the case of antibiotic development.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-(1-methylethyl)-2-oxazolidinone: Lacks the propadienyl group, resulting in different reactivity and applications.

    (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    (4R)-4-(1-methylethyl)-3-(1-propenyl)-2-Oxazolidinone: Contains a propenyl group instead of a propadienyl group, affecting its chemical properties.

Uniqueness

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is unique due to the presence of both isopropyl and propadienyl groups, which confer distinct chemical and biological properties. Its chiral nature and specific functional groups make it a versatile compound in various research and industrial applications.

Properties

InChI

InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQNYEMNBPCVPF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476712
Record name (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357426-83-6
Record name (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

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